molecular formula C24H21N5O2S2 B14526347 N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-40-3

N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14526347
CAS No.: 62540-40-3
M. Wt: 475.6 g/mol
InChI Key: GCGZDLOJJNGOEJ-UHFFFAOYSA-N
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Description

N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure. This particular compound is characterized by the presence of two benzothiazole rings substituted with methoxy groups and linked through a guanidine moiety to a benzyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

CAS No.

62540-40-3

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-benzyl-1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C24H21N5O2S2/c1-30-16-8-10-18-20(12-16)32-23(26-18)28-22(25-14-15-6-4-3-5-7-15)29-24-27-19-11-9-17(31-2)13-21(19)33-24/h3-13H,14H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

GCGZDLOJJNGOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=NCC3=CC=CC=C3)NC4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Rings: The initial step involves the synthesis of 6-methoxy-1,3-benzothiazole from 2-aminothiophenol and methoxybenzaldehyde under acidic conditions.

    Guanidine Formation: The next step involves the reaction of the benzothiazole derivative with cyanamide to form the guanidine moiety.

    Benzylation: Finally, the guanidine derivative is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-methoxy-1,3-benzothiazol-2-amine: Shares the benzothiazole structure but lacks the guanidine moiety.

    2-Amino-6-methoxybenzothiazole: Similar benzothiazole core but different functional groups.

    N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: Contains benzyl and methoxy groups but different overall structure.

Uniqueness

N’‘-Benzyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is unique due to its combination of benzothiazole rings, methoxy groups, and guanidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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